Peramine

Vue d'ensemble

Description

Synthesis Analysis

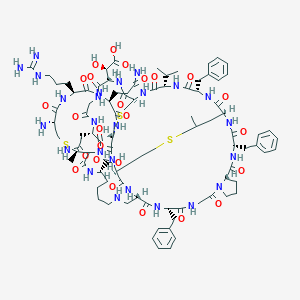

Peramine synthesis has been achieved through various methods, highlighting the compound's complex nature and the interest in its chemical and biological properties. Notably, a seven-step synthesis process was described by Nelli and Scheerer (2016), emphasizing the synthesis's complexity involving an enolate alkylation of a pyrrole-fused diketopiperazine. Another approach by Ito, Yamamoto, and Nishikawa (2018) presented a concise synthesis in four steps with a 34% overall yield, featuring a one-pot construction of the pyrrolopyrazinone ring as a critical step. These methodologies underscore the synthetic challenges and the innovative strategies to construct peramine's unique molecular architecture.

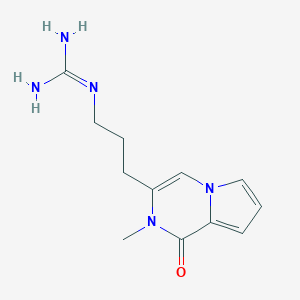

Molecular Structure Analysis

The molecular structure of peramine, a pyrrolopyrazine alkaloid, is critical to its biological activity. The key structural features include the pyrrolopyrazine core, which is essential for its anti-insect properties. Theoretical studies, such as those conducted by Łapiński and Dubis (2009), have explored the electronic structure and absorption properties of peramine, providing insight into its molecular behavior and interactions with biological targets.

- (Łapiński & Dubis, 2009)

Chemical Reactions and Properties

Peramine's chemical reactivity is influenced by its unique molecular structure, allowing for specific interactions with insect biological systems. Its synthesis involves key reactions such as the Michael addition of a pyrrole anion to a nitroalkene, highlighting the chemical strategies employed to construct the pyrrolopyrazinone framework. This reaction, detailed by Brimble and Rowan (1990), exemplifies the compound's synthetic accessibility and the foundational chemical reactions underpinning its structure.

Applications De Recherche Scientifique

Insect Feeding Deterrent : Peramine, identified as a novel fungal metabolite, has been found highly effective as a feeding deterrent against the Argentine stem weevil. This property is key in the resistance of endophyte-infected ryegrasses and fescues to this insect pest (Rowan & Tapper, 1989).

Resistance to Pests in Ryegrass : It is produced by the endophytic fungus Neotyphodium lolii and plays a crucial role in conferring resistance to Argentine stem weevil in perennial ryegrass (Ball et al., 1997).

Produced by Epichloë Species : Peramine is produced by Epichloë species in symbiotic association with C3 grasses and acts as an insect-feeding deterrent (Berry et al., 2015).

Enhancement of Host Survival : It is the most common alkaloid in grasses infected with Neotyphodium endophytes, enhancing host survival through increased protection from herbivores (Leuchtmann et al., 2000).

Impact on Argentine Stem Weevil : Peramine deters the feeding of both adults and larvae of the Argentine stem weevil, affecting larval development (Rowan et al., 1990).

Potential for Enhanced Alkaloid Production : Introducing the perA gene into endophyte strains may boost the production of beneficial alkaloids like peramine, which confers resistance to herbivory in pastures (Hettiarachchige et al., 2018).

Protection from Insect Herbivory : As a secondary metabolite produced by mutualistic fungi, peramine protects the host plant from insect herbivory (Tanaka et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWWGRUJOCIUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145178 | |

| Record name | Peramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peramine | |

CAS RN |

102482-94-0 | |

| Record name | Peramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

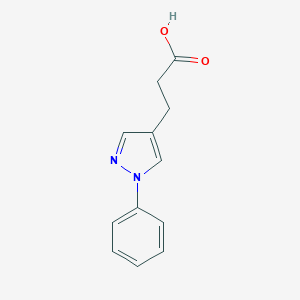

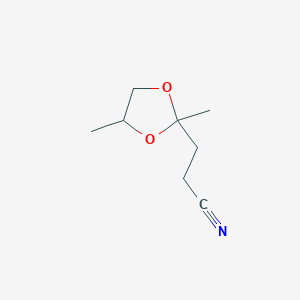

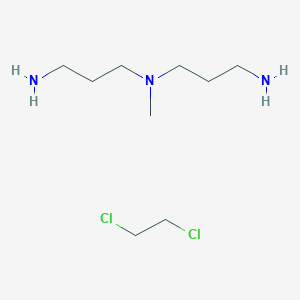

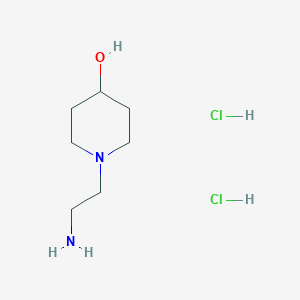

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)

![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)